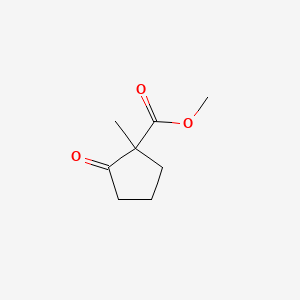

Methyl 1-methyl-2-oxocyclopentanecarboxylate

Description

The exact mass of the compound Methyl 1-methyl-2-oxocyclopentanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-methyl-2-oxocyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-2-oxocyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHZMYGNHVTEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885483 | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30680-84-3 | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30680-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030680843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-carbomethoxycyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-2-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-2-oxocyclopentanecarboxylate is a pivotal intermediate in the synthesis of a variety of complex organic molecules and pharmaceutically active compounds. Its structure, featuring a quaternary center adjacent to a ketone and an ester, presents unique synthetic challenges and opportunities. This guide provides an in-depth examination of the predominant synthetic pathway to this molecule, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed, field-proven experimental protocols. We will explore the foundational Dieckmann condensation for the creation of the carbocyclic core, followed by the critical α-alkylation step to introduce the key methyl group. The discussion is grounded in established chemical literature, offering a robust framework for researchers engaged in fine chemical synthesis.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule is most logically and efficiently accomplished through a two-stage process. This strategy leverages well-understood and scalable reaction classes, beginning with the formation of a cyclic β-keto ester, which then serves as the substrate for a highly specific alkylation.

Stage 1: Ring Formation via Dieckmann Condensation. The cyclopentanone ring, substituted with a methoxycarbonyl group, is constructed via the intramolecular cyclization of a linear diester, dimethyl adipate. This reaction, known as the Dieckmann condensation, is a powerful method for forming five- and six-membered rings.[1][2]

Stage 2: α-Alkylation. The acidic α-proton of the resulting β-keto ester, Methyl 2-oxocyclopentanecarboxylate, is selectively removed by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a methylating agent to install the methyl group at the C1 position.[3][4]

Caption: High-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, specifically used to form cyclic β-keto esters from dicarboxylic acid esters.[5][6] The reaction is driven by the formation of a thermodynamically stable, deprotonated β-keto ester product under basic conditions.[7]

Mechanistic Rationale

The mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, typically sodium methoxide (CH₃ONa), abstracts an acidic α-proton from one of the ester groups of dimethyl adipate to form a nucleophilic enolate ion.[2]

-

Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This 5-exo-trig cyclization is sterically and entropically favored for forming a five-membered ring.[2]

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion (CH₃O⁻) to form the cyclic β-keto ester.

-

Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), which is readily removed by the methoxide base.[4] This final deprotonation step is irreversible and drives the reaction equilibrium towards the product.[7]

-

Acidic Workup: A final protonation step during aqueous acidic workup neutralizes the enolate to yield the final product.[8]

The choice of sodium methoxide as the base is critical. Using the same alkoxide as the ester's alcohol component prevents transesterification, which would lead to a mixture of undesired products.

Caption: Key mechanistic steps of the Dieckmann condensation.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is adapted for laboratory scale from established industrial procedures.[8][9]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |

| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | 43.5 g | 0.25 | 1.0 |

| Sodium Methoxide | CH₃ONa | 54.02 | 14.9 g | 0.275 | 1.1 |

| Toluene | C₇H₈ | 92.14 | 250 mL | - | - |

| 3 M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - |

| Brine (sat. NaCl) | NaCl | 58.44 | 50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - |

Procedure

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (Nitrogen or Argon).

-

Base Suspension: Charge the flask with sodium methoxide (14.9 g) and anhydrous toluene (150 mL). Begin stirring to create a fine suspension.

-

Diester Addition: Dissolve dimethyl adipate (43.5 g) in anhydrous toluene (100 mL) and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. The reaction is typically complete within 2-3 hours, which can be monitored by TLC or GC analysis. During the reaction, a thick precipitate of the sodium salt of the product will form.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 3 M HCl (100 mL) until the aqueous layer is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation (b.p. 105 °C at 19 mmHg) to yield Methyl 2-oxocyclopentanecarboxylate as a colorless liquid.

Stage 2: α-Alkylation of Methyl 2-oxocyclopentanecarboxylate

The second stage involves the methylation of the β-keto ester at the α-carbon. The success of this step hinges on the efficient generation of the enolate nucleophile and its subsequent reaction with an electrophilic methyl source.

Mechanistic Principles of Enolate Alkylation

The proton on the carbon situated between the ketone and ester carbonyls is significantly acidic due to the ability of the conjugate base (the enolate) to delocalize the negative charge onto both oxygen atoms via resonance.[4] This doubly stabilized enolate is an excellent, soft nucleophile.[3]

The reaction proceeds via a classic SN2 pathway. The enolate attacks the methylating agent (e.g., methyl iodide), displacing the iodide leaving group and forming a new carbon-carbon bond.[3][10]

Key Considerations:

-

Base Selection: A strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing side reactions like addition to the carbonyls. While sodium methoxide can be used, bases like sodium hydride (NaH) or potassium tert-butoxide are often preferred to drive the enolate formation to completion.[11]

-

Solvent: A polar aprotic solvent like THF, DMF, or DMSO is typically used to dissolve the enolate salt and promote the SN2 reaction.[12]

-

C- vs. O-Alkylation: While C-alkylation is generally favored for enolates of β-keto esters, O-alkylation can sometimes occur as a minor side reaction. This is often minimized by using polar aprotic solvents and counterions (like Na⁺ or K⁺) that associate more strongly with the oxygen atoms of the enolate.

Caption: Mechanism of enolate formation and subsequent SN2 alkylation.

Detailed Experimental Protocol: Methylation

This protocol provides a reliable method for the methylation of the β-keto ester precursor.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |

| Methyl 2-oxocyclopentanecarboxylate | C₇H₁₀O₃ | 142.15 | 35.5 g | 0.25 | 1.0 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 11.0 g | 0.275 | 1.1 |

| Methyl Iodide | CH₃I | 141.94 | 39.0 g (17.1 mL) | 0.275 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | - | - |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 100 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - |

Procedure

-

Setup: Assemble a 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Base Preparation: Carefully wash the sodium hydride (11.0 g of 60% dispersion) with hexanes three times to remove the mineral oil, decanting the hexanes each time. Suspend the washed NaH in anhydrous THF (200 mL).

-

Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. Dissolve the Methyl 2-oxocyclopentanecarboxylate (35.5 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred NaH suspension over 45 minutes. Hydrogen gas will evolve. After the addition, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (39.0 g) dropwise via the dropping funnel. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Cool the mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (200 mL). Separate the layers and extract the aqueous phase with an additional 100 mL of diethyl ether.

-

Washing & Drying: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford the final product, Methyl 1-methyl-2-oxocyclopentanecarboxylate.

Conclusion

The synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate is a classic yet highly relevant transformation in modern organic chemistry. The two-stage approach, combining the robust Dieckmann condensation with a precise enolate alkylation, provides a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the underlying mechanisms, particularly the principles of enolate stability and reactivity, is paramount for optimizing reaction conditions and maximizing yields. The protocols detailed herein represent a validated foundation upon which researchers can build, adapting the procedures to meet the specific demands of their synthetic targets.

References

-

Organic Reactions. The Dieckmann Condensation. Organic Reactions. [1]

-

Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Synthetic Organic Chemistry, Japan, 62(5), 454-463. [13]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. [5]

-

University of Calgary. (n.d.). Chapter 21: Ester Enolates. chem.ucalgary.ca. [6]

-

JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [3]

-

BenchChem. (2025). Application Notes and Protocols for the Decarboxylation of Alkylated Methyl 2-Oxocyclopentanecarboxylate Derivatives. BenchChem. [14]

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [4]

-

Chemistry LibreTexts. (2022). 5.11: Enolates - Claisen Condensation and Decarboxylation. Chemistry LibreTexts.

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [15]

-

BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-Oxocyclopentanecarboxylate. BenchChem. [9]

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl 2-Oxocyclopentanecarboxylate. BenchChem. [8]

-

Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [2]

-

Kulesza, A., et al. (2012). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. ResearchGate.

-

ChemistNate. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [10]

-

Cambridge University Press. (n.d.). Dieckmann Reaction. Cambridge University Press. [11]

-

Trillo, P., Baeza, A., & Nájera, C. (2013). Copper-Catalyzed Asymmetric Alkylation of β-Keto Esters with Xanthydrols. Advanced Synthesis & Catalysis, 355(14-15), 2815-2821.

-

ChemicalBook. (n.d.). Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (1R)- (9CI) synthesis. ChemicalBook.

-

Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses.

-

Sigma-Aldrich. (n.d.). Methyl 2-oxocyclopentanecarboxylate 95. Sigma-Aldrich.

-

Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech.

-

PrepChem. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate. PrepChem.com.

-

Google Patents. (1997). US5672763A - Process for the preparation of 2-substituted cyclopentanones. Google Patents. [12]

-

Google Patents. (2013). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester. Google Patents.

-

protocols.io. (2025). Methyl-RAD protocol. protocols.io.

-

Hernandez-Vargas, H., & Goldsmith, C. (2020). Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. protocols.io.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 13. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. aklectures.com [aklectures.com]

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate

Abstract

Methyl 1-methyl-2-oxocyclopentanecarboxylate is a valuable substituted β-keto ester that serves as a crucial intermediate in the synthesis of various fine chemicals, including fragrances and pharmaceuticals.[1][2] Its structure, featuring a quaternary carbon center adjacent to a ketone and an ester, presents specific synthetic challenges and requires a robust understanding of enolate chemistry. This guide provides a detailed exploration of the principal synthetic pathway for this molecule, beginning with the formation of its precursor, methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation, followed by a thorough analysis of its direct α-alkylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical process considerations such as the competition between C- and O-alkylation.

Core Synthesis Strategy: A Two-Stage Approach

The most direct and industrially relevant pathway to methyl 1-methyl-2-oxocyclopentanecarboxylate involves a two-stage process:

-

Formation of the Cyclopentanone Ring: Synthesis of the precursor, methyl 2-oxocyclopentanecarboxylate, through an intramolecular condensation reaction.

-

α-Alkylation: Introduction of the methyl group at the α-carbon of the β-keto ester.

This strategy leverages the inherent reactivity of β-keto esters, which contain a highly acidic α-hydrogen, facilitating the crucial carbon-carbon bond formation in the second stage.[3][4]

Stage 1: Dieckmann Condensation for Precursor Synthesis

The foundational step is the synthesis of methyl 2-oxocyclopentanecarboxylate. The overwhelmingly preferred method for this is the Dieckmann Condensation , an intramolecular Claisen condensation of a 1,6-diester.[5][6][7] In this case, dimethyl adipate is the starting material of choice.[8]

Mechanism and Rationale:

The reaction is catalyzed by a strong base, typically sodium methoxide, which deprotonates an α-carbon of the dimethyl adipate to form a nucleophilic enolate.[4][6] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a five-membered ring.[5][7] The subsequent elimination of a methoxide ion yields the cyclic β-keto ester.[4] The final deprotonation of the product by methoxide is a key driving force for the reaction, as the resulting enolate is highly stabilized. An acidic workup is required to neutralize this enolate and isolate the final product.[8]

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation of Dimethyl Adipate [7][8]

-

Materials: Dimethyl adipate, Sodium methoxide, Anhydrous N,N-Dimethylformamide (DMF) or Toluene, 3 M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

Setup: Equip a dry, round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Charge the flask with sodium methoxide and anhydrous DMF. Stir to create a uniform suspension.

-

Heating: Heat the mixture to reflux (for toluene) or 90-110°C (for DMF).[9]

-

Diester Addition: Add dimethyl adipate dropwise from the dropping funnel to the heated suspension over a period of 1-2 hours.

-

Reaction: Maintain the temperature and continue stirring under reflux for 8-10 hours. During this time, the methanol byproduct can be collected.[9]

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid to neutralize the excess base and protonate the product enolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield methyl 2-oxocyclopentanecarboxylate.[8]

-

Stage 2: α-Methylation of Methyl 2-oxocyclopentanecarboxylate

With the precursor in hand, the target molecule is synthesized via direct alkylation. This reaction hinges on the generation of a stabilized enolate from the β-keto ester, which then acts as a nucleophile.[3][10]

Mechanism and Rationale:

The hydrogen on the carbon between the two carbonyl groups (the α-carbon) of methyl 2-oxocyclopentanecarboxylate is significantly acidic (pKa ≈ 11-13) due to the resonance stabilization of its conjugate base, the enolate.[11] A strong base, such as sodium hydride (NaH) or sodium ethoxide, is used to quantitatively deprotonate this position.[6] The resulting enolate anion attacks an electrophilic methylating agent, such as methyl iodide (CH₃I), in a classic SN2 reaction, forming a new carbon-carbon bond.[3][11]

Caption: α-Methylation via SN2 displacement.

Critical Consideration: C-Alkylation vs. O-Alkylation

Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[12][13] For the synthesis of methyl 1-methyl-2-oxocyclopentanecarboxylate, C-alkylation is the desired pathway.

-

C-Alkylation: Leads to the formation of a new C-C bond and the target product.

-

O-Alkylation: Leads to the formation of an enol ether, an undesired side product.

Several factors influence the ratio of C- to O-alkylation. To favor the thermodynamically more stable C-alkylated product, the reaction is typically run under conditions that promote equilibrium. The use of "soft" electrophiles, like methyl iodide, strongly favors attack at the "softer" carbon nucleophile.[14] In contrast, "hard" electrophiles, such as silyl chlorides, tend to favor O-alkylation.[12][15]

Experimental Protocol: α-Methylation

-

Materials: Methyl 2-oxocyclopentanecarboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF) or DMF, Methyl iodide (CH₃I), Saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

Setup: Equip a dry, three-necked flask with a dropping funnel, a magnetic stirrer, and a gas inlet for an inert atmosphere.

-

Base Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then suspend the NaH in anhydrous THF.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 2-oxocyclopentanecarboxylate in anhydrous THF dropwise. Stir the mixture at 0 °C for 1 hour or until hydrogen evolution ceases, indicating complete formation of the sodium enolate.

-

Alkylation: Add methyl iodide dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight until TLC or GC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure methyl 1-methyl-2-oxocyclopentanecarboxylate.

-

Alternative Synthetic Routes

While direct alkylation is the most common method, other strategies can be conceptualized, though they are often more complex or lower-yielding.

-

Stork Enamine Synthesis: This method avoids the use of a strong base for the initial C-C bond formation. Cyclopentanone is first reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.[7] This enamine can then be acylated with methyl chloroformate, followed by hydrolysis to yield methyl 2-oxocyclopentanecarboxylate. A subsequent methylation step, as described previously, would be required to obtain the final product.[7] This multi-step process is generally less efficient than the Dieckmann condensation route.

Product Purification and Characterization

Purification of the final product is critical to remove unreacted starting materials, side products (such as the O-alkylated enol ether), and residual reagents.

-

Purification Methods:

-

Vacuum Distillation: Effective for separating the product from less volatile impurities.

-

Flash Column Chromatography: Useful for removing impurities with similar boiling points. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically employed.

-

-

Characterization Data: The identity and purity of methyl 1-methyl-2-oxocyclopentanecarboxylate are confirmed using standard spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [16][17] |

| Molecular Weight | 156.18 g/mol | [16] |

| Appearance | Liquid | |

| ¹³C NMR (Predicted) | Key signals expected for methyl carbon, ester carbonyl, ketone carbonyl, quaternary carbon, and cyclopentane ring carbons. | [16] |

| ¹H NMR (Predicted) | Signals expected for the two methyl groups and the methylene protons of the cyclopentane ring. | [16] |

| IR Spectroscopy | Characteristic strong absorptions for the C=O stretch of the ketone (~1740-1750 cm⁻¹) and the C=O stretch of the ester (~1730-1735 cm⁻¹). | [16] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 156. | [16] |

Conclusion

The synthesis of methyl 1-methyl-2-oxocyclopentanecarboxylate is most effectively achieved through a robust, two-stage process involving the Dieckmann condensation of dimethyl adipate followed by the direct α-methylation of the resulting β-keto ester. A thorough understanding of enolate chemistry is paramount to the success of the methylation step, particularly in controlling the regioselectivity to favor the desired C-alkylation over the competing O-alkylation pathway. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the synthesis of this and structurally related compounds.

References

-

Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Retrieved from [Link]

-

Science Info. (2023, August 27). Dieckmann Condensation: Mechanism, Applications, Limitations. Retrieved from [Link]

-

Fiveable. (n.d.). β-keto esters Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Retrieved from [Link]

-

(2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

-

PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Enolates - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry. Retrieved from [Link]

- Winterfeld, E. (1996).

-

Bachrach, S. M. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown. Retrieved from [Link]

-

Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Tomioka, K., Ando, K., Takemasa, Y., & Koga, K. (1984). Asymmetric alkylation of .alpha.-alkyl .beta.-keto esters. Journal of the American Chemical Society, 106(9), 2718–2719. [Link]

- Google Patents. (n.d.). US4031130A - Aliphatic β-keto esters.

-

Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

- Nakamura, K., et al. (1991). Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. Agricultural and Biological Chemistry, 55(6), 1595-1600.

-

PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

Stoltz, B. M., et al. (n.d.). Supporting Information. Caltech. Retrieved from [Link]

-

Kumar, A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22155–22161. [Link]

-

Onodera, G., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5997. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.

- Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.

-

protocols.io. (2025, August 7). Methyl-RAD protocol. Retrieved from [Link]

- Google Patents. (n.d.). US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scienceinfo.com [scienceinfo.com]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmaxchange.info [pharmaxchange.info]

- 13. fiveable.me [fiveable.me]

- 14. reddit.com [reddit.com]

- 15. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 16. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | C8H12O3 | CID 121785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

Preparation of Methyl 1-methyl-2-oxocyclopentanecarboxylate

An In-Depth Technical Guide to the

Introduction

Methyl 1-methyl-2-oxocyclopentanecarboxylate is a substituted β-keto ester that serves as a valuable intermediate in organic synthesis. Its structural motif, featuring a quaternary carbon center adjacent to a ketone and an ester, makes it a versatile building block for the construction of more complex molecules, including natural products and pharmaceutical agents. The preparation of this compound is a classic illustration of fundamental carbon-carbon bond-forming reactions, specifically the generation and subsequent alkylation of enolates.

This guide provides a comprehensive, technically-grounded overview of the most direct and reliable synthetic approach to Methyl 1-methyl-2-oxocyclopentanecarboxylate. The strategy involves a two-step sequence: first, the synthesis of the parent β-keto ester, Methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation, followed by its direct α-alkylation. This document is intended for researchers and drug development professionals, offering not just procedural steps, but also the underlying mechanistic principles and field-proven insights that inform the experimental design.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis is logically divided into two primary stages, each centered on a cornerstone reaction of organic chemistry:

-

Formation of the Cyclopentanone Ring System: The foundational Methyl 2-oxocyclopentanecarboxylate scaffold is efficiently constructed using the Dieckmann condensation, an intramolecular cyclization of a linear diester.[1][2][3]

-

Introduction of the Quaternary Center: The target compound is then achieved by the α-alkylation of the pre-formed cyclic β-keto ester, introducing a methyl group at the C1 position.

This sequence is highly efficient as the product of the first reaction is the direct precursor for the second, and the reactivity of the intermediate is well-understood and controllable.

Part 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed for the synthesis of cyclic β-keto esters from diesters.[4][5] For the preparation of a five-membered ring, a 1,6-diester, such as dimethyl adipate, is the required starting material.[1][4]

Causality and Mechanism

The reaction is driven by the formation of a resonance-stabilized enolate ion, which acts as an intramolecular nucleophile. The process is initiated by a strong base, typically sodium methoxide when using methyl esters, to prevent transesterification.

The mechanism unfolds in several key steps:

-

Enolate Formation: A strong base (e.g., sodium methoxide) abstracts an acidic α-proton from one of the ester groups of dimethyl adipate, creating a nucleophilic enolate.[5][6]

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[1][4] This cyclization step forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the cyclic β-keto ester.[5]

-

Thermodynamic Sink: The product, a β-keto ester, has a highly acidic proton on the α-carbon (pKa ≈ 11), which is readily deprotonated by the methoxide base present in the reaction mixture.[6][7] This final deprotonation is essentially irreversible and acts as a "thermodynamic sink," driving the equilibrium towards the formation of the cyclic product.[6]

-

Protonation: A final acidic workup step is required to protonate the resulting enolate and yield the neutral Methyl 2-oxocyclopentanecarboxylate.[5]

Visualization: Dieckmann Condensation Workflow

Caption: Logical workflow of the Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from established industrial and laboratory procedures.[8][9]

Materials:

-

Dimethyl adipate

-

Sodium methoxide

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Toluene, Diethyl ether)

Procedure:

-

Reaction Setup: Equip a dry, round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Charge the flask with anhydrous DMF and sodium methoxide.

-

Mixing: Stir the suspension for 20-40 minutes under a nitrogen atmosphere to ensure uniform dispersion.[8]

-

Heating: Heat the mixture to 90-110°C.[8]

-

Addition of Diester: Add dimethyl adipate dropwise to the heated suspension over a period of 1-2 hours.

-

Reaction: Maintain the reaction mixture at reflux for 8-10 hours.[8] During this time, the methanol by-product can be collected.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (DMF) under reduced pressure.

-

Cool the residue and carefully neutralize by adding 3 M HCl until the pH is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., toluene) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure Methyl 2-oxocyclopentanecarboxylate.

Quantitative Data Summary (Part 1)

| Parameter | Value | Reference |

| Starting Material | Dimethyl Adipate | [9] |

| Base | Sodium Methoxide | [8][9] |

| Solvent | Anhydrous DMF or Toluene | [8][10] |

| Reaction Temperature | 90-110°C (Reflux) | [8] |

| Reaction Time | 8-10 hours | [8] |

| Typical Yield | 68-74% (isolated) | [11] |

Part 2: α-Alkylation of Methyl 2-oxocyclopentanecarboxylate

With the cyclic β-keto ester in hand, the final step is the introduction of a methyl group onto the α-carbon. The acidity of the α-proton makes this a straightforward alkylation reaction.[7][12]

Causality and Mechanism

The α-proton of Methyl 2-oxocyclopentanecarboxylate is flanked by two electron-withdrawing carbonyl groups (ketone and ester), rendering it significantly acidic and easy to remove with a suitable base.[7] The resulting enolate is a soft nucleophile that readily participates in SN2 reactions with appropriate electrophiles.

The mechanism proceeds as follows:

-

Enolate Formation: A base, such as potassium carbonate or sodium methoxide, deprotonates the α-carbon to generate the resonance-stabilized enolate.[7][13]

-

Nucleophilic Attack (SN2): The enolate attacks the methyl group of an electrophile like methyl iodide (iodomethane). The iodide ion is displaced in a classic SN2 fashion, forming a new carbon-carbon bond.[7][12][13]

Visualization: α-Alkylation Workflow

Caption: Logical workflow of the α-Alkylation reaction.

Experimental Protocol: α-Alkylation

This protocol is adapted from a representative procedure for β-keto ester alkylation.[13]

Materials:

-

Methyl 2-oxocyclopentanecarboxylate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous acetone

-

Organic solvent for extraction (e.g., diethyl ether)

-

Water

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a suspension of anhydrous potassium carbonate in anhydrous acetone.

-

Addition of Substrate: Add Methyl 2-oxocyclopentanecarboxylate to the suspension.

-

Addition of Alkylating Agent: Add methyl iodide to the reaction mixture.

-

Reaction: Heat the mixture to reflux (around 50°C) and maintain for several hours (e.g., 14 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[13]

-

Workup:

-

Cool the reaction to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Wash the solids with additional acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter and concentrate the solvent. The crude product, Methyl 1-methyl-2-oxocyclopentanecarboxylate, can be purified by column chromatography or vacuum distillation.

Quantitative Data Summary (Part 2)

| Parameter | Value | Reference |

| Starting Material | Methyl 2-oxocyclopentanecarboxylate | [13] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [13] |

| Alkylating Agent | Methyl Iodide (Iodomethane) | [13] |

| Solvent | Anhydrous Acetone | [13] |

| Reaction Temperature | ~50°C (Reflux) | [13] |

| Reaction Time | ~14 hours | [13] |

Compound Characterization Data

Accurate characterization of the intermediate and final product is critical for validating the success of the synthesis.

| Property | Methyl 2-oxocyclopentanecarboxylate (Precursor) | Methyl 1-methyl-2-oxocyclopentanecarboxylate (Product) |

| Molecular Formula | C₇H₁₀O₃ | C₈H₁₂O₃ |

| Molecular Weight | 142.15 g/mol [14] | 156.18 g/mol [15] |

| Appearance | Colorless to slightly yellow liquid[10][14] | - |

| Boiling Point | 105 °C @ 19 mmHg[14][16] | - |

| Density | 1.145 g/mL @ 25 °C[14][16] | - |

| IUPAC Name | methyl 2-oxocyclopentane-1-carboxylate[17] | methyl 1-methyl-2-oxocyclopentane-1-carboxylate[15] |

| CAS Number | 10472-24-9[17] | 30680-84-3[15] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structures. For Methyl 2-oxocyclopentanecarboxylate, the ¹H NMR will characteristically show a singlet for the methoxy protons (~3.7 ppm) and a triplet for the α-proton (~3.4 ppm).[14] For the final product, the disappearance of the α-proton signal and the appearance of a new singlet for the added methyl group (~1.3-1.5 ppm) would be expected.

Conclusion

The preparation of Methyl 1-methyl-2-oxocyclopentanecarboxylate is reliably achieved through a robust and well-documented two-step synthetic sequence. The initial Dieckmann condensation of dimethyl adipate provides the necessary cyclopentanone framework, while a subsequent α-alkylation efficiently installs the required methyl group at the quaternary center. This pathway relies on fundamental and predictable enolate chemistry, making it a highly effective and instructive example of cyclic ketone synthesis for researchers in the chemical and pharmaceutical sciences. Each step is a self-validating system, where successful isolation and characterization of the intermediate, Methyl 2-oxocyclopentanecarboxylate, provides a strong foundation for the final alkylation step.

References

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, March 17). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025, May 22). JoVE. Retrieved January 6, 2026, from [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

5.11: Enolates - Claisen Condensation and Decarboxylation. (2022, October 4). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

3-Substituted and 2,3-Disubstituted Cyclopentanones via an Asymmetric Tandem 1,4-Addition/Dieckmann Cyclization. (n.d.). Synthesis. Retrieved January 6, 2026, from [Link]

-

Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

The Dieckmann Condensation. (n.d.). Organic Reactions. Retrieved January 6, 2026, from [Link]

-

Methyl cyclopentanecarboxylate. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

- Process for the preparation of 2-substituted cyclopentanones. (1997). Google Patents.

-

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Racemic and Meso-Substrates. (n.d.). Caltech. Retrieved January 6, 2026, from [Link]

-

Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

- Preparation method of cyclopentanone-2-carboxylic acid methyl ester. (n.d.). Google Patents.

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 12. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | C8H12O3 | CID 121785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. メチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Methyl 1-methyl-2-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxocyclopentanecarboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid, cyclopentanone framework, coupled with a quaternary stereocenter and reactive β-keto ester functionality, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers in the pharmaceutical sciences. One of the notable applications of this compound is its role as an impurity and a potential intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen[1].

Physicochemical Properties

A clear understanding of the physicochemical properties of methyl 1-methyl-2-oxocyclopentanecarboxylate is essential for its effective use in synthesis, including purification and scale-up. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 1-methyl-2-oxocyclopentane-1-carboxylate | PubChem[1] |

| CAS Number | 30680-84-3 | PubChem[1] |

| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |

| Molecular Weight | 156.18 g/mol | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Complexity | 198 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate

The primary and most direct route to methyl 1-methyl-2-oxocyclopentanecarboxylate is through the alkylation of its precursor, methyl 2-oxocyclopentanecarboxylate. This process involves the deprotonation of the acidic α-hydrogen of the β-keto ester, followed by nucleophilic attack on a methylating agent.

Synthesis of the Precursor: Methyl 2-oxocyclopentanecarboxylate

The synthesis of the starting material, methyl 2-oxocyclopentanecarboxylate, is most commonly achieved via the Dieckmann condensation of dimethyl adipate. This robust intramolecular cyclization is a cornerstone of five- and six-membered ring synthesis[3][4][5].

DimethylAdipate [label="Dimethyl Adipate"]; Enolate [label="Enolate Intermediate"]; CyclicIntermediate [label="Cyclic β-Keto Ester Intermediate"]; Product [label="Methyl 2-oxocyclopentanecarboxylate"];

DimethylAdipate -> Enolate [label="1. Strong Base (e.g., NaOMe)\n2. Deprotonation"]; Enolate -> CyclicIntermediate [label="Intramolecular\nNucleophilic Attack"]; CyclicIntermediate -> Product [label="1. Elimination of Methoxide\n2. Acidic Workup"]; }

Caption: Workflow of the Dieckmann Condensation for the synthesis of methyl 2-oxocyclopentanecarboxylate.Alkylation Protocol: Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate

The following protocol outlines a representative procedure for the methylation of methyl 2-oxocyclopentanecarboxylate.

Materials:

-

Methyl 2-oxocyclopentanecarboxylate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 equivalents) and anhydrous acetone.

-

Addition of Starting Material: To the stirred suspension, add methyl 2-oxocyclopentanecarboxylate (1.0 equivalent).

-

Addition of Methylating Agent: Add methyl iodide (2.0 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude methyl 1-methyl-2-oxocyclopentanecarboxylate by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The reactivity of methyl 1-methyl-2-oxocyclopentanecarboxylate is dominated by the presence of the ketone and ester functional groups. As a β-keto ester with a quaternary α-carbon, its reactivity differs from its unmethylated precursor.

Enolate Chemistry

While the α-position is fully substituted, enolization can still occur, although it will not participate in further alkylation at this position. The enolate can, however, engage in other reactions such as O-alkylation under specific conditions.

Hydrolysis and Decarboxylation

A key reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation to yield a ketone. This transformation is particularly useful in multi-step syntheses. The process involves saponification of the ester with a base, followed by acidification and heating to promote the loss of carbon dioxide, yielding 2-methylcyclopentanone.

StartingMaterial [label="Methyl 1-methyl-2-oxocyclopentanecarboxylate"]; Intermediate [label="1-Methyl-2-oxocyclopentanecarboxylic Acid"]; Product [label="2-Methylcyclopentanone"];

StartingMaterial -> Intermediate [label="1. Saponification (e.g., NaOH)\n2. Acidification (e.g., HCl)"]; Intermediate -> Product [label="Heat (Δ)\n- CO₂"]; }

Caption: Decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate to 2-methylcyclopentanone.Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of methyl 1-methyl-2-oxocyclopentanecarboxylate. While experimentally obtained spectra for the title compound are not widely published, predicted data and comparison with the unmethylated analogue provide valuable insights.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the cyclopentanone ring protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₃ | ~1.3 | Singlet | 3H |

| Cyclopentanone -CH₂- | 1.8 - 2.5 | Multiplet | 6H |

Note: Predicted values. Comparison with the spectrum of methyl 2-oxocyclopentanecarboxylate, which shows a triplet at ~3.4 ppm for the α-proton, confirms the successful methylation at this position.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~215 |

| C=O (Ester) | ~172 |

| Quaternary Carbon | ~58 |

| -OCH₃ | ~52 |

| Cyclopentanone -CH₂- | 20 - 40 |

| -CH₃ | ~20 |

Note: Predicted values from PubChem[1].

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O Stretch (Ester) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~2960-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1300-1000 | Strong | C-O Stretch |

Note: Predicted values based on typical functional group frequencies.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 156 | Molecular Ion ([M]⁺) |

| 125 | [M - OCH₃]⁺ |

| 97 | [M - COOCH₃]⁺ |

Note: Predicted fragmentation pattern.

Applications in Drug Development

Methyl 1-methyl-2-oxocyclopentanecarboxylate serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure is a key component in the synthesis of certain pharmaceuticals and can be found as a related substance in drug products.

Intermediate in Loxoprofen Synthesis

Loxoprofen is a widely used NSAID. Methyl 1-methyl-2-oxocyclopentanecarboxylate is identified as "Loxoprofen Impurity N11," indicating its close structural relationship and its potential role as a synthetic precursor or a byproduct in the manufacturing process of Loxoprofen and its derivatives[1]. The cyclopentanone moiety is a core structural feature of Loxoprofen, and the ability to introduce substituents at the 1- and 2-positions is critical for its biological activity.

Conclusion

Methyl 1-methyl-2-oxocyclopentanecarboxylate is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its synthesis via the alkylation of a readily available precursor and its predictable reactivity make it an attractive intermediate for constructing complex molecular targets. A thorough understanding of its chemical properties, as detailed in this guide, is paramount for its effective utilization in the laboratory and in the development of new therapeutic agents.

References

-

PubChem. Methyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Apicule. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester (CAS No: 10472-24-9) API Intermediate Manufacturers. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-2-oxocyclopentanecarboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS No. 30680-84-3). As a key intermediate in organic synthesis, unequivocal structural confirmation is paramount. This document offers a comprehensive examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra in consolidated databases, this guide leverages predictive models grounded in established spectroscopic principles and data from analogous structures to provide a robust framework for researchers. We detail the theoretical basis for the predicted spectral features, offering insights into the causal relationships between molecular structure and spectroscopic output. Standardized protocols for data acquisition are also provided to ensure experimental reproducibility.

Introduction and Molecular Structure Overview

Methyl 1-methyl-2-oxocyclopentanecarboxylate is a functionalized cyclic β-keto ester. Its molecular structure, featuring a quaternary carbon at the α-position to a ketone, presents a unique spectroscopic fingerprint. The molecule's formula is C₈H₁₂O₃, with a monoisotopic mass of approximately 156.079 Daltons[1]. The correct and unambiguous characterization of this molecule is critical for its application in synthetic chemistry, particularly in the construction of more complex molecular architectures.

This guide serves as a reference for scientists, researchers, and drug development professionals, providing the foundational spectroscopic knowledge required to identify and verify this compound.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=invis];

// Define node positions C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.75!"]; C3 [label="C3", pos="-1.2,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.2,-0.75!"]; C1_Me [label="C1-CH3", pos="0,2.5!"]; C_ester [label="C=O (Ester)", pos="2.4,0.75!"]; O_ester [label="O", pos="2.4,-0.75!"]; O_Me [label="O-CH3", pos="3.6,-0.75!"]; O_ketone [label="=O", pos="-2.2,1.25!"];

// Invisible edges to position nodes C1 -- C2 -- C3 -- C4 -- C5 -- C1; C1 -- C1_Me; C1 -- C_ester; C_ester -- O_ester; O_ester -- O_Me; C2 -- O_ketone;

// Visible edges for bonds edge [style=solid, color="#202124"]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- C1_Me [label=""]; C1 -- C_ester [label=""]; C2 -- O_ketone [label="", len=0.5]; C_ester -- O_ester [label="", len=0.5]; O_ester -- O_Me [label="", len=0.5]; }

Caption: Molecular structure of methyl 1-methyl-2-oxocyclopentanecarboxylate.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is predicted to show four distinct groups of signals corresponding to the two methyl groups and the three diastereotopic methylene groups of the cyclopentane ring. The solvent is assumed to be CDCl₃.

Causality Behind Predicted Chemical Shifts:

-

-OCH₃ (Methyl Ester): This singlet, predicted around δ 3.7 ppm, is in a typical region for methyl esters. The electronegative oxygen atom deshields these protons.

-

C1-CH₃ (Quaternary Methyl): This singlet, predicted around δ 1.3 ppm, is attached to a quaternary carbon. Its chemical shift is influenced by the adjacent ester and ketone carbonyl groups, which cause a slight downfield shift compared to a simple alkyl methyl group.

-

Ring Protons (-CH₂-): The three sets of methylene protons on the cyclopentane ring are diastereotopic and will each appear as complex multiplets.

-

C5-H₂: These protons are α to the ester-bearing quaternary carbon and are expected between δ 2.5-1.9 ppm.

-

C3-H₂: These protons are α to the ketone and are expected to be the most deshielded of the ring methylenes, likely appearing between δ 2.6-2.0 ppm.

-

C4-H₂: These protons are β to both carbonyls and are expected to be the most shielded, appearing further upfield between δ 2.1-1.7 ppm.

-

| Predicted ¹H NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Singlet | 3H | -COOCH₃ |

| ~ 2.60 - 2.00 | Multiplet | 2H | C3-H₂ (α to C=O ketone) |

| ~ 2.50 - 1.90 | Multiplet | 2H | C5-H₂ (α to C1) |

| ~ 2.10 - 1.70 | Multiplet | 2H | C4-H₂ (β to carbonyls) |

| ~ 1.30 | Singlet | 3H | C1-CH₃ |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The presence of a ¹³C NMR spectrum for this compound is noted in the PubChem database, though the data is not publicly displayed[1].

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region. The ketone carbonyl (C2) is typically found further downfield (~215 ppm) than the ester carbonyl (~173 ppm). This difference is a reliable diagnostic feature.

-

Quaternary Carbon (C1): This carbon, substituted with two other carbons and two electron-withdrawing groups, is expected around δ 55-60 ppm.

-

Methoxy Carbon (-OCH₃): The methyl group of the ester is expected in the typical range of δ 50-55 ppm.

-

Ring Methylene Carbons (-CH₂-): The three methylene carbons will have distinct shifts. The carbon α to the ketone (C3) will be the most deshielded (~38 ppm), followed by the carbon α to the quaternary center (C5, ~35 ppm). The C4 carbon, being most remote from the oxygen atoms, will be the most shielded (~20 ppm).

-

Methyl Carbon (C1-CH₃): The methyl group attached to the quaternary carbon is predicted to be the most shielded carbon, appearing around δ 20-25 ppm.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 215 | C2 (Ketone C=O) |

| ~ 173 | Ester C=O |

| ~ 58 | C1 (Quaternary) |

| ~ 52 | -COOCH₃ |

| ~ 38 | C3 |

| ~ 35 | C5 |

| ~ 22 | C1-CH₃ |

| ~ 20 | C4 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. The most prominent features for this molecule will be the carbonyl stretching vibrations.

Causality Behind Predicted Absorption Bands:

-

C=O Stretching: Two distinct, strong absorption bands are predicted. The ketone carbonyl stretch is expected around 1745 cm⁻¹, a typical value for a five-membered ring ketone. The ester carbonyl stretch is expected at a higher frequency, around 1730 cm⁻¹, consistent with a saturated ester. The ring strain in the cyclopentanone slightly increases the frequency compared to an acyclic ketone.

-

C-O Stretching: Strong bands corresponding to the C-O single bonds of the ester group are expected in the 1300-1000 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.

| Predicted IR Data | ||

| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |

| ~ 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1745 | Strong, Sharp | C=O Stretch (Ketone) |

| ~ 1730 | Strong, Sharp | C=O Stretch (Ester) |

| ~ 1300 - 1000 | Strong | C-O Stretches (Ester) |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions that can be used to confirm the structure.

Causality Behind Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is predicted at an m/z corresponding to the exact mass of the molecule, 156.0786.

-

Key Fragments:

-

m/z 125: Loss of the methoxy radical (•OCH₃) from the ester, a common fragmentation pathway.

-

m/z 97: Subsequent loss of carbon monoxide (CO) from the [M-31]⁺ fragment.

-

m/z 99: Loss of the carbomethoxy group (•COOCH₃), representing an alpha-cleavage.

-

m/z 55: A common fragment for cyclic ketones, arising from further fragmentation.

-

| Predicted MS Data | |

| m/z Value | Interpretation |

| 156 | Molecular Ion [M]⁺ |

| 125 | [M - •OCH₃]⁺ |

| 99 | [M - •COOCH₃]⁺ |

| 97 | [M - •OCH₃ - CO]⁺ |

| 55 | C₄H₇⁺ or C₃H₃O⁺ fragment |

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation. The workflow below illustrates this synergistic relationship.

dot graph "Integrated_Analysis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes subgraph "cluster_Data" { label="Spectroscopic Data Acquisition"; bgcolor="#FFFFFF"; MS [label="Mass Spec (MS)\nPredicted m/z = 156"]; IR [label="Infrared (IR)\nPredicted C=O bands"]; NMR [label="NMR (¹H & ¹³C)\nPredicted Shifts & Multiplicity"]; }

subgraph "cluster_Info" { label="Information Derived"; bgcolor="#FFFFFF"; MW [label="Molecular Weight &\nFormula (C₈H₁₂O₃)"]; FG [label="Functional Groups\n(Ketone, Ester)"]; CF [label="Carbon-Hydrogen\nFramework"]; }

subgraph "cluster_Confirmation" { label="Structural Confirmation"; bgcolor="#FFFFFF"; Structure [label="Final Structure Confirmed:\nMethyl 1-methyl-2-oxocyclopentanecarboxylate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

// Edges MS -> MW [label="Provides"]; IR -> FG [label="Identifies"]; NMR -> CF [label="Elucidates"];

MW -> Structure [label="Confirms"]; FG -> Structure [label="Confirms"]; CF -> Structure [label="Confirms"]; }

Caption: Workflow for integrated spectroscopic analysis.

Experimental Protocols

The following are standardized methodologies for the acquisition of the described spectroscopic data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of methyl 1-methyl-2-oxocyclopentanecarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (δ 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature. For ¹³C NMR, a proton-decoupled experiment like DEPT (Distortionless Enhancement by Polarization Transfer) is recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

B. Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, the neat liquid method using salt plates (NaCl or KBr) is appropriate.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the neat liquid sample onto one salt plate. Place the second plate on top and gently press to form a thin, uniform film.

-

Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

C. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

-

PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 1-methyl-2-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS No. 30680-84-3) is a cyclic β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its rigid, five-membered ring structure, substituted with both a ketone and an ester functional group at a quaternary carbon center, provides a versatile scaffold for the synthesis of complex molecular architectures. Notably, this compound is recognized as a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen[1]. A thorough understanding of its physical properties is paramount for its effective synthesis, purification, and characterization, as well as for ensuring the quality and safety of related pharmaceutical products.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 1-methyl-2-oxocyclopentanecarboxylate, supported by methodologies for their determination and contextualized with insights relevant to its application in research and development.

Chemical Structure and Identification

The molecular structure of Methyl 1-methyl-2-oxocyclopentanecarboxylate features a cyclopentanone ring with a methyl group and a methoxycarbonyl group attached to the alpha-carbon (C1 position).

Systematic IUPAC Name: methyl 1-methyl-2-oxocyclopentane-1-carboxylate[2]

Synonyms:

-

2-Methyl-2-carbomethoxycyclopentanone

-

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester[2]

Key Identifiers:

-

CAS Number: 30680-84-3[2]

-

Molecular Formula: C₈H₁₂O₃[2]

-

Molecular Weight: 156.18 g/mol [2]

-

InChI: InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3[2]

-

SMILES: CC1(CCCC1=O)C(=O)OC[2]

Core Physical Properties

A summary of the available physical property data for Methyl 1-methyl-2-oxocyclopentanecarboxylate is presented below. It is important to note that while some data is available from predictive models, experimentally determined values are not widely published. For context, the experimental data for the closely related, unmethylated analog, Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9), is also provided.

| Property | Methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS 30680-84-3) | Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9) |

| Appearance | Likely a colorless to pale yellow liquid[1] | Colorless to light yellow clear liquid[3][4][5] |

| Boiling Point | 212.7°C at 760 mmHg (Predicted) | 105°C at 19 mmHg (lit.)[3][6] |

| Melting Point | Data not available | -12°C (Predicted) |

| Density | Data not available | 1.145 g/mL at 25°C (lit.)[3][6] |

| Refractive Index | Data not available | n20/D 1.456 (lit.)[3][6] |

| Flash Point | 84.4°C (Predicted) | 79°C (closed cup)[4] |

| Solubility | Likely soluble in common organic solvents | Soluble in chloroform and ethyl acetate[6] |

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-